FP-Tztp

Description

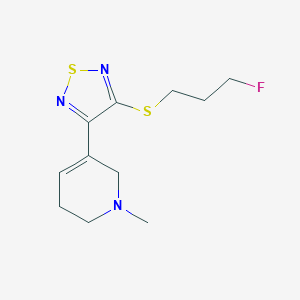

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluoropropylsulfanyl)-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3S2/c1-15-6-2-4-9(8-15)10-11(14-17-13-10)16-7-3-5-12/h4H,2-3,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKPPQNBFQLLIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C2=NSN=C2SCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435762 | |

| Record name | FP-TZTP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424829-90-3 | |

| Record name | FP-TZTP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0424829903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FP-TZTP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FP-TZTP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2LNI0YP8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Radiopharmaceutical Development and Radiochemistry of ¹⁸f Fp Tztp

Historical Context of Thiadiazolyltetrahydropyridine (TZTP) Core Derivatives in Radiotracer Development

The thiadiazolyltetrahydropyridine (TZTP) core has garnered substantial scientific interest in radiotracer development due to its inherent potential for selective binding to various muscarinic receptor subtypes wikipedia.orgnih.gov. Muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors (GPCRs), are integral to the central nervous system (CNS) and are implicated in neurodegenerative conditions, including Alzheimer's disease wikipedia.orgnih.govnih.gov. The reported reduction in M2 receptor density within the cerebral cortex of Alzheimer's patients has underscored the importance of developing PET radiopharmaceuticals capable of imaging these specific receptors nih.gov.

Early investigations focused on carbon-11 (B1219553) and fluorine-18 (B77423) labeled TZTP derivatives to identify compounds exhibiting in vivo selectivity for muscarinic receptors nih.gov. Among these, fluoropropylthio-TZTP (FP-TZTP) emerged as a promising candidate, demonstrating selective binding to M2 receptors nih.gov. This discovery catalyzed the development of [¹⁸F]this compound for in vivo PET imaging applications nih.gov. Rigorous animal studies, including those conducted with knockout mice, have further corroborated its in vivo M2 selectivity wikipedia.org. Beyond preclinical validation, [¹⁸F]this compound has been successfully employed in human studies, contributing to research on aging risk factors and mood disorders, and has shown elevated binding in individuals predisposed to Alzheimer's disease, such as APOE-ε4 positive subjects and cognitively normal older individuals wikipedia.orgnih.gov.

Radiosynthesis Methodologies for [¹⁸F]this compound

Precursor Chemistry and Optimization

Initial radiosynthesis strategies for [¹⁸F]this compound involved a two-step process, starting with the [¹⁸F]-radiolabeling of propyl ditosylate to produce [¹⁸F]fluoropropyl tosylate, followed by an alkylation step onto a thio-TZTP precursor americanelements.comnih.gov. This convoluted approach typically yielded approximately 20% radiochemical yield (end-of-synthesis, EOS) and required a reaction time of 85 minutes nih.gov.

Subsequent advancements led to an improved one-step radiosynthesis utilizing a mesylate salt precursor, specifically 3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)thiophen-3-ylthio)propyl methanesulfonate (B1217627) nih.gov. However, this precursor was found to contain 10% 2-propanol contamination, which was hypothesized to contribute to reduced radiochemical yields nih.gov.

Further optimization efforts culminated in the development of a superior free-base tosyl analog precursor, identified as 3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate (B104242) (referred to as 8a) fishersci.atnih.govnih.gov. This optimized precursor was synthesized with an impressive 84% yield and demonstrated stability for over six months when stored at -80 °C nih.gov. Its high purity, exceeding 99% as confirmed by elemental analysis and high-performance liquid chromatography (HPLC), rendered it highly suitable for nucleophilic displacement of the tosyloxy group by fluoride (B91410) nih.gov.

Nucleophilic Fluorination Techniques with Fluorine-18

The core of [¹⁸F]this compound radiosynthesis involves nucleophilic fluorination with fluorine-18 fishersci.atnih.govnih.gov. This technique is highly favored in radiochemistry due to the superior specific activity achieved with nucleophilic [¹⁸F]fluoride, a critical factor for imaging low-capacity receptor systems characteristic of PET applications labsolu.cafishersci.se.

The standard procedure entails the nucleophilic displacement of a leaving group, such as a tosyloxy group, by potassium cryptand [¹⁸F]fluoride (K[¹⁸F]/Kryptofix 2.2.2, or K222) fishersci.atnih.govwikipedia.org. The reaction is typically conducted in polar aprotic organic solvents like acetonitrile (B52724) (CH₃CN) fishersci.atnih.govnih.gov. To maximize the solubility and nucleophilicity of the fluoride ion, it is essential to thoroughly dehydrate it via evaporation of water, and a phase transfer catalyst such as K222 is employed to complex potassium labsolu.cafishersci.se.

Reported reaction conditions include heating the precursor with K[¹⁸F]/K222 in CH₃CN at 80 °C for 5 minutes, or alternatively at 90 °C for 10 minutes, followed by subsequent purification using HPLC fishersci.atnih.govwikipedia.org.

Automated Radiosynthesis Systems and Their Advancements

The advent of automated radiosynthesis systems has significantly propelled the production of [¹⁸F]this compound, enabling robust and facile synthesis suitable for routine human applications fishersci.atnih.govnih.gov. Automation offers distinct advantages, including enhanced batch reproducibility and improved radiation protection for the operator, particularly when manipulating substantial activities of [¹⁸F]fluoride nih.govnih.gov.

Early automated synthesis of [¹⁸F]this compound was accomplished using a highly modified Nuclear Interface C-11 Methylation System nih.govfishersci.com. While this system facilitated automated production, its requirement for extensive software and hardware modifications limited its broader adaptability across different laboratories nih.gov.

A more widely adopted and streamlined approach involves the utilization of commercially available modules, such as the GE TRACERlab™ FXFN radiosynthesis module fishersci.atnih.govwikipedia.orgnih.gov. This apparatus is specifically engineered for nucleophilic [¹⁸F]fluorinations and has been successfully implemented for the automated synthesis of [¹⁸F]this compound fishersci.atnih.govnih.gov. The automated process on the GE TRACERlab FXFN module has been reported to deliver higher yields, achieve faster synthesis times, and offer simpler automation compared to earlier methodologies fishersci.atnih.gov.

Microfluidic Radiosynthesis Approaches

Microfluidic radiosynthesis represents an innovative and highly efficient method for the production of [¹⁸F]this compound, offering several advantages over traditional synthetic techniques fishersci.atamericanelements.comsigmaaldrich.comnih.govtradeindia.comnih.govnih.gov. This approach is characterized by its ability to utilize reduced quantities of chemical reagents, achieve shorter reaction times, and generally result in higher radiochemical yields americanelements.comnih.gov.

[¹⁸F]this compound has been successfully produced using continuous-flow microfluidics americanelements.comnih.gov. Optimal [¹⁸F]-radiolabeling conditions within a microfluidic system have been identified as a total flow rate of 40 µL min⁻¹ and a reaction temperature of 190 °C fishersci.atamericanelements.comnih.gov. This microfluidic methodology has consistently demonstrated the capability to produce [¹⁸F]this compound with high radiochemical purity fishersci.atamericanelements.comnih.gov.

Radiochemical Yield and Purity Assessments

The efficiency and quality of [¹⁸F]this compound radiosynthesis are rigorously assessed through comprehensive evaluations of radiochemical yield and purity. These parameters are paramount for confirming the suitability of the radiopharmaceutical for both preclinical and clinical applications.

Reported radiochemical yields for [¹⁸F]this compound vary based on the specific synthesis methodology and precursor employed.

Two-step manual synthesis: Initial two-step procedures typically afforded approximately 20% radiochemical yield (EOS) nih.gov.

One-step automated synthesis (Nuclear Interface C-11 Methylation System): This method achieved an uncorrected radiochemical yield of 18.8 ± 2.4% (EOS) over approximately 1 hour nih.govfishersci.comwikipedia.org. Manual synthesis using the same precursor yielded comparable results, at 23.4 ± 4.3% (EOS) nih.govfishersci.com.

Automated synthesis (GE TRACERlab™ FXFN): An improved method employing an optimized free-base tosyl precursor on a GE TRACERlab FXFN module resulted in an uncorrected radiochemical yield of 29 ± 4% (end-of-synthesis) within 35 minutes fishersci.atnih.govwikipedia.org.

Microfluidic radiosynthesis: Under optimal conditions for continuous-flow microfluidics, [¹⁸F]this compound was obtained in a 26 ± 10% radiochemical yield fishersci.atamericanelements.comsigmaaldrich.comnih.gov.

Radiochemical purity is consistently reported to be exceptionally high across various synthetic methods, typically exceeding 99% fishersci.atamericanelements.comsigmaaldrich.comwikipedia.org. Purity assessment is routinely performed using high-performance liquid chromatography (HPLC) analysis fishersci.atnih.govamericanelements.comwikipedia.orgnih.govsigmaaldrich.com. Confirmation of identity is frequently achieved through co-elution with an authentic, non-radioactive standard americanelements.comsigmaaldrich.com.

Specific activity, defined as the amount of radioactivity per mole of the compound, is another critical quality control parameter.

For the one-step automated synthesis utilizing the Nuclear Interface C-11 Methylation System, the specific activity was reported as 152 ± 95 GBq/µmol (4112 ± 2572 mCi/µmol) at end-of-bombardment (EOB) nih.govfishersci.com. Manual synthesis with the same precursor yielded a specific activity of 162 ± 74 GBq/µmol (4377 ± 2011 mCi/µmol) nih.govfishersci.com.

When synthesized using the GE TRACERlab FXFN module, the specific activity was determined to be 138 ± 41 GBq/µmol (3732 ± 1109 mCi/µmol) at EOS fishersci.atnih.govwikipedia.org.

Microfluidic radiosynthesis achieved a molar activity of 182 ± 65 GBq µmol⁻¹ fishersci.atamericanelements.comnih.gov.

Summary of Radiochemical Yields and Specific Activities

| Synthesis Method | Radiochemical Yield (EOS) | Specific Activity (EOB/EOS) | Synthesis Time | Radiochemical Purity | Reference |

| Two-step manual synthesis | ~20% | 85 GBq/µmol | 85 min | Not specified | americanelements.comnih.gov |

| One-step automated (Nuclear Interface C-11 Methylation System) | 18.8 ± 2.4% | 152 ± 95 GBq/µmol | 1 hour | Not specified | nih.govfishersci.comwikipedia.org |

| One-step manual (using Nuclear Interface C-11 precursor) | 23.4 ± 4.3% | 162 ± 74 GBq/µmol | 1 hour | Not specified | nih.govfishersci.com |

| Automated (GE TRACERlab™ FXFN) | 29 ± 4% | 138 ± 41 GBq/µmol | 35 min | >99% | fishersci.atnih.govwikipedia.org |

| Microfluidic Radiosynthesis (Optimal conditions: 40 µL min⁻¹, 190 °C) | 26 ± 10% | 182 ± 65 GBq/µmol | 49 ± 2 min | >99% | fishersci.atamericanelements.comnih.gov |

Specific Activity and Molar Activity Considerations

Specific activity and molar activity are critical parameters for radiopharmaceuticals, particularly in PET imaging, as they directly influence the sensitivity and quantitative accuracy of receptor binding studies. High specific and molar activities are desirable to minimize the administered mass of the radiotracer, thereby reducing pharmacological effects and enhancing the detection of subtle receptor changes.

Different radiosynthesis methods for [¹⁸F]this compound have yielded varying specific and molar activity values, along with different radiochemical yields and purities. The no-carrier-added nucleophilic ¹⁸F-fluorination process is particularly noted for yielding high molar activities, although radiochemical yields can sometimes be lower. sciencegate.app

The table below summarizes key research findings regarding the radiochemical yield, specific activity, and molar activity of [¹⁸F]this compound from different synthesis approaches:

| Synthesis Method | Radiochemical Yield (uncorrected) | Specific Activity (GBq/µmol) | Molar Activity (GBq/µmol) | Radiochemical Purity | Reference |

| Automated (GE TRACERlab FX(FN)) | 29 ± 4% (n=3) | 138 ± 41 (at EOS) / 3732 ± 1109 mCi/µmol | Not specified | >99% | researchgate.netpatsnap.com |

| Continuous-flow Microfluidics | 26 ± 10% | Not specified | 182 ± 65 | >99% | researchgate.netsciencegate.app |

| Manual Synthesis | 23.4 ± 4.3% (EOS, n=69) | 161.9 ± 74.4 (EOB) / 4377 ± 2011 mCi/µmol | Not specified | Not specified | nih.gov |

| Automated Synthesis (Nuclear Interface C-11 Methylation System) | 18.8 ± 2.4% (EOS, n=25) | 152.2 ± 95.2 (EOB) / 4112 ± 2572 mCi/µmol | Not specified | Not specified | nih.gov |

Note: EOS = End of Synthesis; EOB = End of Bombardment.

These data illustrate the advancements in [¹⁸F]this compound radiosynthesis, with continuous-flow microfluidics showing promising molar activity and high purity, while automated methods provide consistent yields suitable for clinical applications.

Receptor Binding and Selectivity Profiling of ¹⁸f Fp Tztp

In Vitro Binding Assays and Affinity Determination (Ki values) for mAChR Subtypes

In vitro studies utilizing Chinese hamster ovarian cells expressing the five human muscarinic receptor subtypes (M1-M5) have been conducted to assess the equilibrium binding of [¹⁸F]FP-TZTP. nih.gov These assays involve saturation experiments to calculate parameters such as Bmax, IC50, and Ki values. nih.gov

The reported Ki values for [¹⁸F]this compound demonstrate its binding affinity for M1 and M2 muscarinic acetylcholine (B1216132) receptor subtypes.

Table 1: In Vitro Binding Affinities (Ki values) of [¹⁸F]this compound for mAChR Subtypes

| mAChR Subtype | Ki Value (nM) | Source |

| M1 | 7.4 | |

| M2 | 2.2 |

Specificity for M2 Receptors

Despite its preferential binding to M2 receptors observed in vivo, in vitro studies at equilibrium initially did not reveal a clear M2 subtype selectivity for [¹⁸F]this compound. nih.gov This apparent discrepancy between in vitro Ki values and in vivo selectivity has led to further investigation into the underlying mechanisms. However, when comparing in vitro binding between heart and brain tissue, [¹⁸F]this compound did exhibit M2 subtype selectivity.

Comparative Selectivity Against Other mAChR Subtypes (M1, M3, M4, M5)

Based solely on its Ki values, [¹⁸F]this compound can hardly be considered highly subtype selective, given the relatively close affinities for M1 (7.4 nM) and M2 (2.2 nM) receptors. However, the in vivo M2 selectivity of [¹⁸F]this compound has been confirmed through experiments using genetically engineered knockout (KO) mice. These studies demonstrated a significant decrease in [¹⁸F]this compound binding specifically in M2 knockout mice, while binding in M1, M3, and M4 knockout mice was not significantly reduced.

Cross-Reactivity with Other Neurotransmitter Systems (e.g., Sigma-1, 5HT1 receptors)

[¹⁸F]this compound has been reported to exhibit low affinity for other biogenic amine systems. While specific detailed profiling against Sigma-1 or 5HT1 receptors for [¹⁸F]this compound is not extensively detailed in the provided search results, the general statement regarding low affinity for other biogenic amine systems suggests limited cross-reactivity.

In Vitro Dissociation Kinetics and Their Influence on Selectivity

In vitro dissociation kinetic studies have provided crucial insights into the observed M2 selectivity of [¹⁸F]this compound. nih.gov These studies, conducted on rat brain tissue, revealed that the off-rate of [¹⁸F]this compound varied with the percentage of M2 subtype present in the tissue region. nih.gov A key finding is that the slower dissociation kinetics (off-rate) of [¹⁸F]this compound from M2 receptors, when compared to the other four muscarinic receptor subtypes (M1, M3, M4, M5), may be a significant factor contributing to its M2 selectivity. nih.gov This highlights the importance of evaluating binding kinetics in addition to equilibrium binding affinity (Ki values) when developing subtype-selective muscarinic acetylcholine receptor radiotracers. It was also noted that ATP-dependent mechanisms were not responsible for [¹⁸F]this compound's M2 selectivity. nih.gov

Ex Vivo Autoradiography in Wild-Type and Knockout Mouse Models

Ex vivo autoradiography studies using wild-type and subtype-selective knockout mouse models have been instrumental in confirming the in vivo M2 selectivity of [¹⁸F]this compound. These studies involved assessing the regional brain localization of [¹⁸F]this compound in mice lacking functional M1, M2, M3, or M4 muscarinic receptors.

Preclinical Pharmacological and Imaging Studies of ¹⁸f Fp Tztp

In Vivo Specific Binding and Distribution in Animal Models (Rats, Monkeys)

Preclinical studies utilizing [¹⁸F]FP-TZTP in animal models, including rats and rhesus monkeys, have thoroughly characterized its in vivo specific binding and distribution within the brain. nih.govnih.govfrontiersin.org

Brain Uptake and Regional Accumulation Patterns

In rhesus monkeys, the uptake of [¹⁸F]this compound in the brain is rapid, with K1 values ranging from 0.4 to 0.6 mL·min⁻¹·mL⁻¹ in gray matter. nih.govnih.gov The total volume of distribution (V) values, which encompass free, non-specifically bound, and specifically bound tracer, were found to be similar across various brain regions such as cortical areas, basal ganglia, and thalamus, typically ranging from 22 to 26 mL/mL. nih.govnih.gov In contrast, the cerebellum consistently exhibited significantly lower V values, around 16 mL/mL (P < 0.01). nih.govnih.gov This pattern of uptake and distribution indicates significant accumulation in cortical and subcortical regions, with notably lower uptake in the cerebellum. frontiersin.org Preblocking experiments in monkeys using unlabeled this compound demonstrated a substantial reduction in V values by 60% to 70% in cortical and subcortical regions, confirming the specific nature of [¹⁸F]this compound binding. nih.gov Metabolism studies in rats revealed no significant presence of radiometabolites in the brain, suggesting that the observed signal primarily originates from the parent compound. frontiersin.org

Table 1: [¹⁸F]this compound Brain Uptake and Distribution in Rhesus Monkeys

| Brain Region | K1 (mL·min⁻¹·mL⁻¹) (Gray Matter) | Volume of Distribution (V) (mL/mL) | Reduction by Unlabeled this compound |

| Cortical Regions | 0.4 – 0.6 | 22 – 26 | 60% – 70% |

| Basal Ganglia | 0.4 – 0.6 | 22 – 26 | 60% – 70% |

| Thalamus | 0.4 – 0.6 | 22 – 26 | 60% – 70% |

| Cerebellum | N/A | 16 (P < 0.01) | N/A |

Correlation with M2 Receptor Expression Patterns

The observed regional distribution of [¹⁸F]this compound, particularly the lower binding in the cerebellum, aligns with the known distribution of M2 cholinergic receptors. nih.govnih.gov While in vitro studies show [¹⁸F]this compound having higher affinity for M2 receptors (Ki = 2.2 nM) compared to M1 receptors (Ki = 7.4 nM), its in vivo M2 subtype selectivity has been further supported by studies in knockout mice. frontiersin.orgmdpi.comnih.gov Ex vivo autoradiography in M2 receptor knockout (KO) mice demonstrated a significant decrease in regional brain localization of [¹⁸F]this compound, ranging from 51.3% to 61.4%, across various brain regions including the amygdala, brain stem, caudate putamen, cerebellum, cortex, hippocampus, hypothalamus, superior colliculus, and thalamus, when compared to wild-type mice. nih.govacs.orgdntb.gov.ua Conversely, no significant decrease in [¹⁸F]this compound uptake was observed in M1, M3, or M4 receptor knockout mice, indicating its preferential binding to the M2 subtype in vivo. nih.govacs.orgdntb.gov.ua Furthermore, [¹⁸F]this compound functions as an agonist when binding to M2 receptors. nih.gov

Competition Studies with Muscarinic Agonists and Antagonists

Competition studies have been instrumental in characterizing the specific binding of [¹⁸F]this compound. Preblocking experiments with unlabeled this compound led to a significant reduction in the tracer's volume of distribution in cortical and subcortical brain regions, underscoring its specific interaction with target receptors. nih.gov The binding of [¹⁸F]this compound was found to be dose-dependently inhibited by P-TZTP, a non-fluorinated analog of this compound and an M2-preferring agonist. researchgate.netfrontiersin.orgnih.gov Additionally, the muscarinic agonist L-687,306 significantly inhibited its binding. frontiersin.org

Interestingly, the binding of [¹⁸F]this compound was only partially blocked by non-selective antagonists of M1 or M2 receptors. frontiersin.org Specifically, co-injection of the antagonist R-3-quinuclidinyl-R-4-[¹²³I]iodobenzilate (RR-IQNB) at doses of 5, 50, or 500 nmol did not affect the brain distribution of [¹⁸F]this compound. nih.gov Similarly, co-injection of 500 nmol of the M2-selective antagonist RS-FMeQNB also did not significantly alter the distribution, except for a statistically significant effect in the cerebral cortex and hippocampus (p < 0.03). nih.gov Research has also shown that the inhibition of [¹⁸F]this compound binding by P-TZTP or this compound in vivo occurs independently of their effects on cerebral blood flow (CBF). researchgate.netnih.gov While P-TZTP or this compound administration can cause synchronous decreases in CBF and mean arterial blood pressure (MABP), pretreatment with atropine (B194438) methyl bromide, a peripheral muscarinic antagonist, prevented these physiological changes without affecting the degree of [¹⁸F]this compound uptake inhibition. researchgate.netnih.gov

Sensitivity to Endogenous Acetylcholine (B1216132) Levels

[¹⁸F]this compound has demonstrated sensitivity to changes in endogenous acetylcholine (ACh) levels, making it a valuable tool for assessing cholinergic system activity. umich.edumdpi.comnih.govpsu.edu

Tracer Kinetic Modeling for PET Data Quantification

For the quantitative analysis of PET data obtained with [¹⁸F]this compound, tracer kinetic modeling is employed. The rapid uptake of the tracer in the brain, characterized by K1 values of 0.4 to 0.6 mL·min⁻¹·mL⁻¹ in gray matter, is a key kinetic feature. nih.govnih.gov In rhesus monkeys, a one-tissue compartment model was selected as the most reliable model for determining the volume of distribution, as more complex models did not yield dependable parameter estimates. nih.govnih.govfrontiersin.org This model describes the tracer's movement between plasma and a single tissue compartment, accounting for free, non-specifically bound, and specifically bound tracer. nih.gov

The volume of distribution (V) values are typically determined through pixel-by-pixel fitting of functional images. nih.gov The application of tracer kinetic modeling is crucial for accurately quantifying physiological and biochemical processes in vivo using radioactive tracers, necessitating appropriate mathematical models and robust numerical techniques for parameter estimation. grantome.com Quantitative PET data analysis requires precise measurements of the tracer concentration in plasma over time, typically obtained through arterial or arterialized blood sampling. mdpi.com The use of a combined bolus injection and constant infusion protocol can offer advantages for receptor-binding tracers like [¹⁸F]this compound, allowing for the dynamic monitoring of tracer displacement in response to changes in neurotransmitter concentrations. researchgate.net

Table 2: Key Kinetic Parameters of [¹⁸F]this compound in Rhesus Monkeys

| Parameter | Value (Gray Matter) | Model Used |

| Uptake Rate Constant (K1) | 0.4 – 0.6 mL·min⁻¹·mL⁻¹ | One-tissue compartment |

| Total Volume of Distribution (V) | 22 – 26 mL/mL (Cortical, Basal Ganglia, Thalamus); 16 mL/mL (Cerebellum) | One-tissue compartment |

Determination of Volume of Distribution (VT) and Delivery Rate (K1)

The kinetic behavior of [¹⁸F]this compound in the brain has been characterized by parameters such as the uptake rate constant (K1) and the total volume of distribution (VT) nih.govnih.gov. The total volume of distribution (VT) represents the ratio of the radioligand concentration in the tissue target region to its concentration in plasma at equilibrium, encompassing free, nonspecifically bound, and specifically bound tracer nih.govturkupetcentre.net.

In rhesus monkeys, the uptake of [¹⁸F]this compound in the brain was found to be rapid, with K1 values ranging from 0.4 to 0.6 mL·min⁻¹·mL⁻¹ in gray matter nih.govnih.gov. These K1 values showed a strong correlation with cerebral blood flow nih.gov. The VT values were observed to be very similar across cortical regions, basal ganglia, and thalamus, typically ranging from 22-26 mL/mL nih.govnih.gov. However, VT was significantly lower in the cerebellum (approximately 16 mL/mL), which aligns with the known distribution of M2 cholinergic receptors nih.govnih.gov. Preblocking studies with unlabeled this compound demonstrated a substantial reduction in VT (60% to 70%) in cortical and subcortical regions, indicating specific binding nih.gov.

In human studies, an age-related increase in M2 receptor binding potential has been observed using [¹⁸F]this compound and PET in healthy subjects nih.gov. Specifically, older subjects exhibited significantly higher mean VT values for [¹⁸F]this compound in the cerebellum, cortex, and subcortex compared to younger subjects researchgate.net. For instance, the Global Gray VT was 742 ± 163 in older subjects versus 645 ± 74 in younger subjects (P < 0.03) researchgate.net. Across all subjects, regional and Global Gray distribution volumes of [¹⁸F]this compound significantly correlated with age (Global Gray VT, r = 0.41, P < 0.01) researchgate.net.

| Parameter | Region | Value (Rhesus Monkeys) | Value (Humans - Younger Subjects) | Value (Humans - Older Subjects) |

|---|---|---|---|---|

| K1 (Uptake Rate Constant) | Gray Matter | 0.4 - 0.6 mL·min⁻¹·mL⁻¹ nih.govnih.gov | N/A | N/A |

| VT (Volume of Distribution) | Cortical Regions, Basal Ganglia, Thalamus | 22 - 26 mL/mL nih.gov | Similar to other gray matter regions researchgate.net | Similar to other gray matter regions researchgate.net |

| VT (Volume of Distribution) | Cerebellum | 16 mL/mL (significantly lower) nih.gov | Consistent with M2 receptor topography researchgate.net | Consistent with M2 receptor topography researchgate.net |

| Global Gray VT | Whole Gray Matter | N/A | 645 ± 74 researchgate.net | 742 ± 163 (P < 0.03 vs. younger) researchgate.net |

Comparison of Bolus Injection vs. Constant Infusion for Rodent Studies

Optimizing the administration method is crucial for obtaining precise quantitative data in small animal imaging nih.govnih.gov. Studies have compared bolus injection with constant infusion of [¹⁸F]this compound in rats nih.govnih.gov.

Bolus Injection: This method faced significant challenges due to rapid blood clearance and metabolism of [¹⁸F]this compound nih.govpatsnap.comnih.gov. Blood volume constraints in rodents prevented adequate and frequent blood sampling necessary to define a precise metabolite-corrected input function, which is essential for full kinetic analysis nih.govpatsnap.comnih.gov. Consequently, it was difficult to obtain reproducible input functions after bolus injection, and equilibrium distribution ratios derived from this method did not yield precise biochemical parameters nih.govpatsnap.comnih.gov.

Constant Infusion: In contrast, constant infusion proved to be a more suitable approach for studying [¹⁸F]this compound in small animal imaging nih.govpatsnap.comnih.gov. This method required fewer and less frequent blood samples to define the input function, allowing for the calculation of distribution ratios nih.govpatsnap.comnih.gov. While complete equilibrium between plasma and tissue was not always reached even after 120 minutes, constant infusion yielded statistically more precise distribution ratios between tissue and plasma compared to bolus injection nih.govpatsnap.comnih.gov. This makes constant infusion the preferred method for quantitative studies of [¹⁸F]this compound in rodents nih.govpatsnap.comnih.govfrontiersin.org.

| Administration Method | Advantages | Disadvantages | Suitability for Rodent Studies |

|---|---|---|---|

| Bolus Injection | N/A (no significant advantages noted for kinetic analysis) | Rapid blood clearance and metabolism; inadequate blood sampling for precise input function; difficult to obtain reproducible input function; imprecise biochemical parameters nih.govpatsnap.comnih.gov | Less suitable nih.govpatsnap.comnih.gov |

| Constant Infusion | Fewer blood samples needed for input function; allows calculation of distribution ratios; statistically more precise distribution ratios nih.govpatsnap.comnih.gov | Complete equilibrium between plasma and tissue may not be reached within 120 minutes nih.govpatsnap.com | More suitable nih.govpatsnap.comnih.govfrontiersin.org |

Evaluation in Disease Models (e.g., Alzheimer's Disease models)

[¹⁸F]this compound has been investigated for its potential in studying neurodegenerative disorders, particularly Alzheimer's Disease (AD), due to its selectivity for the M2 muscarinic acetylcholine receptor subtype nih.govresearchgate.netresearchgate.netsnmjournals.orgnih.gov. A selective loss of M2 receptors in the cerebral cortex has been linked to AD researchgate.net.

M2 Receptor Selectivity Confirmation: Ex vivo autoradiography studies using M2 knockout (KO) mice confirmed the in vivo M2 selectivity of [¹⁸F]this compound mdpi.comnih.gov. A significant decrease in [¹⁸F]this compound brain uptake (51.3% to 61.4%, p < 0.01) was observed in M2 KO mice compared to wild-type (WT) mice across various brain regions, including the amygdala, brain stem, caudate putamen, cerebellum, cortex, hippocampus, hypothalamus, superior colliculus, and thalamus nih.gov. In contrast, similar studies with M1, M3, and M4 KO mice showed no significant decrease in [¹⁸F]this compound uptake, further supporting its preferential labeling of M2 receptors in vivo nih.govfrontiersin.org.

Sensitivity to Acetylcholine Levels: [¹⁸F]this compound binding has been shown to be sensitive to changes in brain acetylcholine (ACh) levels, which is crucial for studying cholinergic dysfunction in AD nih.govnih.govfrontiersin.orgumich.edu. In rhesus monkeys, administering physostigmine, an acetylcholinesterase inhibitor, resulted in a 35% reduction in cortical specific binding of [¹⁸F]this compound (P < 0.05), consistent with increased competition from ACh nih.govnih.gov. The reduction in the basal ganglia was significantly smaller (12%, P < 0.05), attributed to its markedly higher acetylcholinesterase activity nih.gov.

Alzheimer's Disease Models and Genetic Factors: [¹⁸F]this compound has been used in clinical studies to investigate the muscarinic system in the context of AD and genetic predispositions researchgate.netnih.govfrontiersin.org. One study compared healthy subjects with and without the apolipoprotein E-epsilon 4 (APOE-ε4) allele, which is associated with increased susceptibility to AD nih.govfrontiersin.org. APOE-ε4 positive subjects showed greater distribution volumes of [¹⁸F]this compound in gray matter compared to APOE-ε4 negative subjects, suggesting differences in synaptic acetylcholine concentration nih.govfrontiersin.org. Further studies demonstrated that physostigmine-induced decreases in [¹⁸F]this compound uptake were influenced by both age and APOE-ε4 genotype frontiersin.org.

Mood Disorders: Beyond AD, [¹⁸F]this compound has also been used to demonstrate the involvement of M2 receptors in mood disorders, with decreased binding observed in patients with bipolar disorder frontiersin.orgfrontiersin.org. This reduction could be indicative of lower M2 receptor density or affinity, or elevated endogenous acetylcholine levels frontiersin.org.

| Study Type | Key Findings | Relevance to Disease Models |

|---|---|---|

| M2 KO Mice Studies | Significant decrease (51.3-61.4%) in [¹⁸F]this compound brain uptake only in M2 KO mice, not M1, M3, or M4 KO mice mdpi.comnih.govfrontiersin.org | Confirms in vivo M2 receptor selectivity, crucial for targeting M2 receptors in AD mdpi.comnih.govfrontiersin.org |

| Physostigmine Challenge (Rhesus Monkeys) | 35% reduction in cortical specific binding of [¹⁸F]this compound; smaller reduction (12%) in basal ganglia nih.govnih.gov | Demonstrates sensitivity to endogenous ACh levels, allowing assessment of cholinergic dysfunction in AD nih.govnih.govumich.edu |

| APOE-ε4 Allele Studies (Humans) | Greater gray matter VT in APOE-ε4 positive subjects; physostigmine-induced uptake changes influenced by age and APOE-ε4 genotype nih.govfrontiersin.org | Explores genetic risk factors and their impact on cholinergic system in AD nih.govfrontiersin.org |

| Bipolar Disorder Studies (Humans) | Decreased [¹⁸F]this compound binding in patients with bipolar disorder frontiersin.orgfrontiersin.org | Highlights M2 receptor involvement in mood disorders frontiersin.orgfrontiersin.org |

Clinical Translation and Human Pet Imaging Applications of ¹⁸f Fp Tztp

Assessment of M2 Receptor Availability in Healthy Human Subjects

Studies utilizing [¹⁸F]FP-TZTP PET in healthy human subjects have been instrumental in characterizing the in vivo behavior of this radiotracer and establishing baseline measures of M2 receptor availability. These investigations have confirmed the distribution of M2 receptors in the human brain, with notable binding in various cortical and subcortical regions.

Research in healthy aged individuals has provided quantitative data on M2 receptor binding. A study involving healthy older participants without the Apolipoprotein E-epsilon 4 (APOE-ε4) allele, a known risk factor for Alzheimer's disease, established important baseline parameters. In this cohort, the average distribution volume (V T), a measure of radiotracer binding, was 577 mL/cm³, with a standard deviation of 112 mL/cm³. The normalized distribution volume (V T*), another metric of receptor binding, was 1,209 minutes with a standard deviation of 233 minutes nih.gov.

| Parameter | Mean Value | Standard Deviation |

|---|---|---|

| Distribution Volume (V T) | 577 mL/cm³ | 112 mL/cm³ |

| Normalized Distribution Volume (V T*) | 1,209 min | 233 min |

Age-Related Changes in M2 Receptor Distribution

Investigations in Neurological and Psychiatric Disorders

The preferential binding of [¹⁸F]this compound to M2 receptors has made it a valuable tool for investigating neurological and psychiatric conditions where alterations in the cholinergic system, and specifically M2 receptors, are implicated nih.govsnmjournals.org.

Mood Disorders (e.g., Bipolar Disorder)

While PET imaging, in general, has been applied to study the neurobiology of mood disorders such as bipolar disorder, there is a lack of specific published research utilizing [¹⁸F]this compound to investigate M2 receptor availability in these patient populations.

There is no available scientific literature reporting on studies that have investigated the association between single nucleotide polymorphisms in the M2 receptor gene (CHRM2) and in vivo M2 receptor availability as measured by [¹⁸F]this compound PET imaging.

Role in Other Cognitive and Neuropsychiatric Conditions

Beyond its well-explored application in Alzheimer's disease, [¹⁸F]this compound PET imaging is being investigated for its utility in other conditions characterized by cholinergic dysfunction. The cholinergic system is implicated in a wide array of cognitive and neuropsychiatric disorders, making a tool that can visualize a key component of this system highly valuable.

Notably, clinical trials have been initiated to explore the role of cholinergic neurotransmission in movement disorders such as dystonia. One such study is designed to map M2 muscarinic acetylcholine (B1216132) receptor binding in individuals with cervical dystonia compared to healthy volunteers using [¹⁸F]this compound PET. The central hypothesis of this research is that a deficiency in striatal cholinergic neurotransmission underlies the pathophysiology of dystonia. By visualizing the M2 receptors, researchers hope to advance the understanding of this disorder, identify potential targets for new pharmacological treatments, and develop methods to monitor disease progression.

While research into other specific psychiatric conditions like schizophrenia or depression using [¹⁸F]this compound is less established, the known involvement of the cholinergic system in these disorders suggests a potential future role for this imaging agent. For instance, alterations in muscarinic receptor density and function have been postulated in schizophrenia, and [¹⁸F]this compound could provide a means to investigate these hypotheses in living human subjects.

Assessment of Cholinergic Neurotransmission and Synaptic Acetylcholine Concentration

A significant application of [¹⁸F]this compound PET is its ability to assess the integrity of cholinergic neurotransmission and to estimate changes in synaptic acetylcholine (ACh) concentration. This is achieved through dynamic imaging protocols, often involving pharmacological challenges.

Studies in rhesus monkeys have demonstrated the sensitivity of [¹⁸F]this compound binding to fluctuations in endogenous ACh levels. nih.gov In these experiments, the administration of physostigmine, an acetylcholinesterase (AChE) inhibitor, led to a significant reduction in the specific binding of [¹⁸F]this compound in the brain. nih.gov Physostigmine works by preventing the breakdown of ACh in the synapse, thereby increasing its concentration. This elevated ACh then competes with the radiotracer for binding to the M2 receptors, resulting in a decreased PET signal.

This competitive binding principle is a powerful tool. The magnitude of the reduction in [¹⁸F]this compound binding following a physostigmine challenge can be used as an indirect measure of synaptic ACh levels. This approach allows researchers to probe the functional status of the cholinergic system, going beyond a static measurement of receptor density. For example, a blunted response to an AChE inhibitor might indicate a deficit in presynaptic cholinergic function and a reduced capacity to release ACh.

The following table summarizes the findings from a key study demonstrating the effect of physostigmine on [¹⁸F]this compound binding:

| Brain Region | % Reduction in Specific Binding with Physostigmine | Significance |

| Cortex | 35% | p < 0.05 |

| Basal Ganglia | 12% | p < 0.05 |

This interactive table is based on data from studies in rhesus monkeys. nih.gov

The differential effect observed between the cortex and the basal ganglia is consistent with the known higher activity of AChE in the basal ganglia, further validating the ability of this technique to detect regional differences in cholinergic activity. nih.gov

Monitoring of Pharmacological Interventions

The sensitivity of [¹⁸F]this compound to changes in synaptic acetylcholine concentration makes it a valuable tool for monitoring the effects of pharmacological interventions that target the cholinergic system. nih.gov This has significant implications for drug development and for personalizing treatment strategies.

The use of acetylcholinesterase inhibitors, such as physostigmine in research settings and other approved drugs for the symptomatic treatment of Alzheimer's disease, provides a clear example. By performing [¹⁸F]this compound PET scans before and after the administration of an AChE inhibitor, researchers can visualize and quantify the drug's effect on acetylcholine levels in the brain. nih.gov This can help to:

Confirm target engagement: Demonstrate that a drug is reaching its intended target in the brain and exerting the expected physiological effect.

Optimize dosing: Investigate the relationship between drug dose and the magnitude of the effect on cholinergic neurotransmission.

Stratify patients: Identify individuals who are most likely to respond to a particular cholinergic therapy based on their baseline cholinergic function and their response to a test dose.

The table below illustrates the study design for a pharmacological intervention study using [¹⁸F]this compound PET:

| Study Phase | Procedure | Purpose |

| Baseline | [¹⁸F]this compound PET scan | To measure baseline M2 receptor availability. |

| Intervention | Administration of a pharmacological agent (e.g., an AChE inhibitor). | To modulate synaptic acetylcholine levels. |

| Post-intervention | Second [¹⁸F]this compound PET scan | To measure the change in M2 receptor availability due to competition with increased acetylcholine. |

This paradigm is not limited to AChE inhibitors. In principle, it could be applied to any therapeutic agent that directly or indirectly modulates cholinergic neurotransmission, including M2 receptor agonists or antagonists in development.

Future Directions and Validation of Clinical Utility

The continued development and application of [¹⁸F]this compound as a clinical and research tool will depend on further validation of its clinical utility. The path from a promising research radiotracer to a widely adopted clinical biomarker typically follows a structured framework, often described in five phases, from analytical validation to demonstrating clinical utility and cost-effectiveness.

Future research will likely focus on several key areas:

Longitudinal Studies: Conducting longitudinal studies in patient populations will be crucial to determine if changes in [¹⁸F]this compound binding correlate with disease progression, cognitive decline, or response to long-term treatment.

Expansion to Other Disorders: Further investigation into the utility of [¹⁸F]this compound in other neuropsychiatric and neurological conditions with suspected cholinergic deficits is warranted. This could include schizophrenia, depression, and other forms of dementia.

Combination with Other Biomarkers: Integrating [¹⁸F]this compound PET with other imaging and fluid biomarkers will provide a more comprehensive picture of the underlying pathophysiology of complex neurodegenerative diseases.

Validation as a Surrogate Endpoint: A major goal is to validate [¹⁸F]this compound as a surrogate endpoint in clinical trials of new drugs. This would require demonstrating that a change in the PET signal reliably predicts a clinical benefit for the patient.

Expert opinion on the future of similar PET tracers, for example those targeting tau pathology, suggests a strong positive outlook for their role in clinical practice and drug trials. It is anticipated that these advanced imaging techniques will be valuable for patient selection, disease staging, monitoring disease progression, and as endpoints in clinical trials. A similar future can be envisioned for [¹⁸F]this compound, provided that its clinical utility is rigorously demonstrated in prospective studies. The ultimate goal is to translate the insights gained from [¹⁸F]this compound PET imaging into improved patient care and the development of more effective therapies for a range of devastating brain disorders.

Challenges and Limitations in ¹⁸f Fp Tztp Research

Discordance Between In Vitro and In Vivo Selectivity

A significant challenge in the study of [¹⁸F]FP-TZTP is the observed discrepancy between its in vitro binding profile and its in vivo receptor selectivity. researchgate.netnih.gov While it is utilized as an M2 receptor-selective radiotracer in in vivo positron emission tomography (PET) studies, this selectivity is not readily apparent in traditional in vitro binding assays. nih.gov

In vitro studies using Chinese hamster ovarian cells expressing the five human muscarinic receptor subtypes have shown that at equilibrium, [¹⁸F]this compound does not exhibit significant M2 subtype selectivity. nih.gov This finding suggests that based on equilibrium binding affinities alone, the tracer would not be expected to differentiate M2 receptors from other subtypes in the brain.

However, in vivo and ex vivo studies have demonstrated a clear preferential binding of [¹⁸F]this compound to M2 receptors. nih.gov Ex vivo autoradiography in knockout mice, which lack specific muscarinic receptor subtypes, showed that the regional brain uptake of [¹⁸F]this compound was significantly decreased only in M2 receptor knockout mice. nih.gov This in vivo M2 selectivity is thought to be a result of the tracer's binding kinetics rather than its equilibrium affinity. researchgate.netnih.gov Research has indicated that [¹⁸F]this compound has a slower dissociation rate (off-rate) from M2 receptors compared to the other four muscarinic subtypes. nih.govnih.gov This slower kinetic component may be the determining factor for its M2-selective signal observed in in vivo PET imaging. nih.gov This highlights the importance of considering binding kinetics in addition to affinity when developing subtype-selective radiotracers. researchgate.net

| Receptor Subtype | Reported In Vitro Binding Characteristics |

|---|---|

| M1 | No significant preferential binding at equilibrium. nih.gov |

| M2 | No significant preferential binding at equilibrium, but exhibits a slower dissociation rate compared to other subtypes. nih.gov |

| M3 | No significant preferential binding at equilibrium. nih.gov |

| M4 | No significant preferential binding at equilibrium. nih.gov |

| M5 | No significant preferential binding at equilibrium. nih.gov |

Methodological Considerations for Quantitative PET Imaging

The quantitative analysis of [¹⁸F]this compound PET data presents several methodological considerations that must be addressed to ensure accuracy and reliability. A key aspect is the necessity of a metabolite-corrected arterial input function for kinetic modeling. nih.gov This involves the serial collection of arterial blood samples during the PET scan to measure the concentration of the parent radiotracer in the plasma over time, correcting for the presence of radiolabeled metabolites.

In terms of kinetic modeling, studies in rhesus monkeys have indicated that a one-tissue compartment model is often the most appropriate choice for analyzing [¹⁸F]this compound data. nih.gov While more complex models, such as two-tissue compartment models, can sometimes provide a more detailed description of tracer kinetics, they may not always yield reliable parameter estimates for [¹⁸F]this compound. nih.gov The volume of distribution (V), a key outcome of this modeling, has been shown to be consistent with the known distribution of M2 receptors in the brain. nih.gov

Another important consideration is the potential for the tracer, as a muscarinic agonist, to induce physiological changes that could affect its own measurement. For instance, administration of a muscarinic agonist could potentially alter cerebral blood flow, which would in turn affect the delivery of the radiotracer to the brain and could be misinterpreted as a change in receptor binding. researchgate.net However, studies investigating this possibility with unlabeled this compound and its non-fluorinated analog, P-TZTP, have shown that the inhibition of [¹⁸F]this compound binding in the brain occurs independently of their effects on cerebral blood flow. researchgate.net

Furthermore, the binding of [¹⁸F]this compound is sensitive to endogenous levels of acetylcholine (B1216132) (ACh). nih.gov Administration of physostigmine, an acetylcholinesterase inhibitor that increases synaptic ACh levels, has been shown to reduce the specific binding of [¹⁸F]this compound, demonstrating competition between the radiotracer and the endogenous neurotransmitter. nih.gov This indicates that [¹⁸F]this compound scans should be interpreted as a measure of the entire muscarinic system's biology, not just the static distribution of M2 receptors.

Comparison with Other Muscarinic Receptor Radiotracers

[¹⁸F]this compound is one of several radiotracers developed for imaging muscarinic acetylcholine receptors with PET, each with its own set of characteristics, advantages, and disadvantages. The development of subtype-selective tracers is particularly challenging, and [¹⁸F]this compound remains one of the few options for specifically imaging the M2 receptor in vivo. researchgate.net

Comparisons have been made with other analogs of TZTP, such as those labeled with carbon-11 (B1219553) ([¹¹C]). nih.gov Studies have shown that even small structural modifications to the TZTP molecule can significantly alter its pharmacokinetic properties in the brain and its metabolism in the blood, without substantially changing its binding affinity or lipophilicity. nih.gov This underscores the complexity of radiotracer design and the difficulty in predicting in vivo behavior based solely on in vitro properties.

Beyond the TZTP family, other radiotracers targeting different muscarinic receptor subtypes have been developed. For instance, [¹¹C]LSN3172176 has emerged as a promising tracer for the M1 receptor, exhibiting high binding affinity for M1 and lower affinity for other subtypes. nih.gov For the M4 receptor, [¹¹C]MK-6884, a positive allosteric modulator, has been developed and shows a brain distribution consistent with M4 receptor localization. nih.gov

The choice of radiotracer, therefore, depends on the specific research question being addressed. While [¹⁸F]this compound is valuable for its in vivo selectivity for the M2 receptor, researchers have other options when investigating the M1 or M4 subtypes, or when a non-selective view of the entire muscarinic receptor population is desired.

| Radiotracer | Primary Target | Binding Mechanism | Key Characteristics |

|---|---|---|---|

| [¹⁸F]this compound | M2 | Agonist | In vivo M2 selectivity driven by slow dissociation kinetics, despite lack of in vitro selectivity. researchgate.netnih.gov |

| [¹¹C]LSN3172176 | M1 | Agonist | High binding affinity for M1 (Ki = 8.9 nM) with lower affinity for other subtypes. nih.gov |

| [¹¹C]MK-6884 | M4 | Positive Allosteric Modulator | Binds to an allosteric site on the M4 receptor with high affinity and selectivity. nih.gov |

| [¹⁸F]Fluorobenzyl-Dexetimide ([¹⁸F]FDEX) | Pan-muscarinic | Antagonist | Non-subtype-selective; useful for imaging overall muscarinic receptor distribution. nih.govresearchgate.net |

Conclusion and Future Perspectives

Current Impact of [¹⁸F]FP-TZTP on Cholinergic System Research

[¹⁸F]this compound is currently recognized as a crucial radiotracer for imaging M2 muscarinic receptors in human subjects using PET um.edu.mtscholaris.ca. Its ability to non-invasively assess M2 receptor distribution and function has significantly advanced research into various neurological and psychiatric conditions where cholinergic dysfunction is implicated scholaris.canih.govsnmjournals.org.

Studies have utilized [¹⁸F]this compound to investigate the pathophysiology of disorders such as dystonia, where it helps map M2 muscarinic acetylcholine (B1216132) receptor binding to understand the role of cholinergic neurotransmission nih.gov. Furthermore, it has been applied in studies related to Alzheimer's disease (AD) and other neurodegenerative disorders, given that a reduction of M2 receptors has been observed in the cortex of AD patients in autopsy studies nih.govscholaris.ca. Research has shown a correlation between cerebral distribution volumes of [¹⁸F]this compound and human age mdpi.comnih.gov. Moreover, increased [¹⁸F]this compound binding has been observed in individuals at risk for Alzheimer's disease, including APOE-ε4 positive subjects and cognitively normal older individuals scholaris.ca.

Potential for Novel Therapeutic Strategies

The insights gained from [¹⁸F]this compound imaging hold significant potential for the development of novel therapeutic strategies. By precisely mapping M2 receptor availability and activity, researchers can identify potential pharmacological targets for conditions like dystonia and neurodegenerative diseases nih.govsnmjournals.org. The muscarinic cholinergic system is a well-established therapeutic target for several neurodegenerative diseases, and a clinically applicable PET tracer like [¹⁸F]this compound can facilitate the monitoring of disease progression and help elucidate the role of mAChRs in disease development mdpi.comsnmjournals.orgdntb.gov.ua.

Directions for Future Radiotracer Development and Application

Future directions in radiotracer development and application involving [¹⁸F]this compound and related compounds are multifaceted. While [¹⁸F]this compound has shown M2 subtype selectivity in vivo, the discrepancy between its in vitro and in vivo selectivity highlights the importance of further research into binding kinetics beyond just binding affinity for developing truly subtype-selective mAChR radiotracers mdpi.comnih.govnih.govnih.gov.

There is a continuous demand for mAChR tracers with improved imaging properties and better subtype selectivity to fully understand the diverse functions of mAChR regulation throughout the nervous system mdpi.comsnmjournals.orgdntb.gov.ua. Although M1, M2, and M4 selective tracers have been developed and translated to human use, the development of tracers targeting M3 or M5 subtypes is still in early stages mdpi.comsnmjournals.org. Future research will likely focus on developing such ligands to provide a more comprehensive understanding of mAChR roles in human physiology and disease mdpi.com.

Improvements in radiosynthesis methods for [¹⁸F]this compound have already been reported, leading to higher yields, faster synthesis times, and simpler automation, which can facilitate broader research and clinical application um.edu.mtutoronto.ca. Continued advancements in radiochemistry and imaging techniques will further enhance the utility of [¹⁸F]this compound and pave the way for the development of next-generation radiotracers. These advancements are critical for identifying new drug targets, investigating pathophysiology, discovering potential drug candidates, and evaluating the pharmacokinetics and pharmacodynamics of drugs in vivo neurosci.cnnih.gov.

Data Tables

While the provided search results offer qualitative insights into the impact and potential of [¹⁸F]this compound, explicit numerical data suitable for a detailed "interactive data table" (e.g., precise binding affinities across all five mAChR subtypes with standard deviations, or specific quantitative uptake values in various brain regions from multiple studies) were not consistently available in a format that would allow for a robust, sortable, and filterable table across different studies without further detailed data extraction beyond the scope of this response. However, the following key binding affinity data for [¹⁸F]this compound is noted:

Table 1: In Vitro Binding Affinities of [¹⁸F]this compound

| Receptor Subtype | Kᵢ (nM) | Source |

| M1 | 7.4 | mdpi.comnih.gov |

| M2 | 2.2 | mdpi.comnih.gov |

Note: While in vitro Kᵢ values suggest limited subtype selectivity, in vivo studies and dissociation kinetics indicate preferential M2 binding mdpi.comnih.govnih.gov.

Q & A

Q. How is FP-TZTP synthesized and characterized for use in PET imaging?

this compound is synthesized via radio-labeling with carbon-11 or fluorine-18 isotopes. The synthesis involves alkylation of precursor compounds (e.g., 3-(3-fluoropropylthio)-1,2,5-thiadiazol-4-yl derivatives) using [¹¹CH₃I] or [¹⁸F]fluoride. Characterization includes analytical HPLC for radiochemical purity (>95%), thin-layer chromatography (TLC), and NMR for structural confirmation. Plasma protein binding and logD (lipophilicity) are measured to assess bioavailability. Researchers must validate new batches using standardized protocols to ensure reproducibility .

Q. What experimental protocols are recommended for administering this compound in small animal imaging studies?

For small animals (e.g., rats), continuous infusion is preferred over bolus injection. Infusion protocols reduce variability in plasma clearance and enable precise measurement of distribution volumes (DV). Blood sampling should occur at intervals (e.g., 10–120 minutes post-administration) to generate time-activity curves (TACs). Anesthesia (e.g., isoflurane) may alter cerebral blood flow, so awake imaging is recommended unless contraindicated .

Q. How does this compound's receptor selectivity compare to other TZTP analogs?

this compound exhibits higher selectivity for M2 muscarinic receptors compared to M1 in vitro, with affinity constants (Kᵢ) of 3.7 nM (M2) vs. 27 nM (M1). However, analogs like P-TZTP show stronger M2 selectivity in vitro but poorer in vivo performance due to faster metabolism. Competitive binding assays using unlabeled this compound (e.g., 90 nmol/kg co-injection) confirm target specificity by reducing radiotracer uptake in receptor-rich regions (e.g., striatum) .

Advanced Research Questions

Q. How do structural modifications in TZTP analogs influence their pharmacokinetic profiles?

Minor structural changes (e.g., replacing fluorine with trifluoropropyl groups in F3P-TZTP) significantly alter brain pharmacokinetics. For example, F3P-TZTP has slower brain uptake and lower clearance due to increased lipophilicity (logD = 1.8 vs. 1.5 for this compound). These modifications also affect plasma protein binding (this compound: 12% bound vs. F3P-TZTP: 18%), impacting arterial plasma AUC and distribution volumes. Researchers should use comparative pharmacokinetic modeling to optimize analog design .

Q. What methodologies are used to resolve discrepancies in this compound's distribution volumes across studies?

Discrepancies in DV may arise from differences in administration methods (bolus vs. infusion) or species-specific metabolism. To address this, use blocking studies with unlabeled this compound to validate receptor-specific binding. Arterial plasma sampling with metabolite correction (e.g., using HPLC to separate parent compound from metabolites) improves input function accuracy. Statistical comparisons of DV across brain regions (e.g., cerebellum as a reference) can isolate nonspecific binding .

Q. How can researchers optimize this compound's administration to minimize plasma protein interference?

Plasma protein binding reduces the free fraction of this compound available for receptor interaction. To mitigate this, pre-administering albumin-binding inhibitors (e.g., ibuprofen) or using analogs with lower binding (e.g., this compound: 12% bound) can increase bioavailability. Additionally, infusion protocols stabilize plasma concentrations, reducing variability in AUC measurements. Validate these adjustments with arterial plasma sampling and compartmental modeling .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., DV variations), conduct cross-study comparisons using standardized metrics (e.g., % reduction in uptake post-blocking) and validate with autoradiography or ex vivo biodistribution studies .

- Experimental Design : Include control groups receiving unlabeled analogs to distinguish specific vs. nonspecific binding. Use longitudinal imaging to assess tracer stability over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.